A Comprehensive Technical Guide to the Physicochemical Properties of 2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic Acid
A Comprehensive Technical Guide to the Physicochemical Properties of 2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid, commonly known in scientific literature as N-Boc-L-tert-leucine (for the S-enantiomer) or N-Boc-D-tert-leucine (for the R-enantiomer), is a synthetic amino acid derivative. It serves as a crucial building block in solid-phase peptide synthesis (SPPS) and other areas of medicinal chemistry. The bulky tert-butyl group provides significant steric hindrance, influencing the conformational properties of peptides. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function is instrumental for controlled, stepwise peptide synthesis, preventing undesired reactions. This guide provides an in-depth overview of its key physicochemical properties, experimental characterization protocols, and a typical synthesis workflow.
Physicochemical Properties
The properties of 2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid can vary slightly depending on its stereochemistry. The compound is available in its D-form ((R)-enantiomer), L-form ((S)-enantiomer), and as a racemic mixture (DL). The fundamental physicochemical data are summarized below.
| Property | (S)-Enantiomer | (R)-Enantiomer | Racemic Mixture (DL) | Reference(s) |
| IUPAC Name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid | (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid | 2-{[(tert-Butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid | [1][2][3] |
| Synonyms | N-Boc-L-tert-Leucine, Boc-L-Tle-OH | N-Boc-D-tert-leucine, Boc-D-Tle-OH | N-Boc-DL-tert-leucine, Boc-DL-Tle-OH | [1][3][4] |
| CAS Number | 62965-35-9 | 124655-17-0 | 169870-82-0 | [1][2][3][4] |
| Molecular Formula | C₁₁H₂₁NO₄ | C₁₁H₂₁NO₄ | C₁₁H₂₁NO₄ | [1][4][5] |
| Molecular Weight | 231.29 g/mol | 231.29 g/mol | 231.29 g/mol | [2][3][4] |
| Appearance | White to off-white solid/powder | White to off-white solid/powder | White to off-white solid/powder | [6] |
| Computed XLogP3-AA | 2.3 | 2.3 | 2.3 | [2][3] |
| Solubility | Soluble in organic solvents (e.g., DMSO, methanol, ethanol); sparingly soluble in water. | Soluble in organic solvents (e.g., DMSO, methanol, ethanol); sparingly soluble in water. | Soluble in organic solvents (e.g., DMSO, methanol, ethanol); sparingly soluble in water. | [6][7] |
Experimental Protocols
The characterization and synthesis of 2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid involve standard organic chemistry techniques. Below are representative protocols for its synthesis and purity analysis.
Synthesis Protocol: N-Boc Protection of tert-Leucine
This protocol describes a general method for the synthesis of N-Boc-protected amino acids, adapted for tert-leucine. The procedure involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[6]
Materials:
-
D-, L-, or DL-tert-leucine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane or Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
-
Dissolve the tert-leucine starting material in an aqueous solution of a suitable base, such as sodium hydroxide or triethylamine, to deprotonate the amino group.
-
Cool the resulting solution in an ice bath to manage the exothermic reaction.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) dissolved in dioxane or THF to the reaction mixture while maintaining vigorous stirring.
-
Allow the reaction to gradually warm to room temperature and continue stirring for several hours or overnight to ensure completion.
-
Remove the organic solvent (dioxane/THF) under reduced pressure using a rotary evaporator.
-
Wash the remaining aqueous residue with a nonpolar solvent, such as hexane, to remove any unreacted Boc₂O and other nonpolar impurities.
-
Carefully acidify the aqueous layer to a pH of approximately 2-3 using cold 1N HCl. The product will precipitate out of the solution.
-
Extract the final product into ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method to assess the purity of the synthesized compound. A typical reversed-phase HPLC protocol is provided below.[6]
Instrumentation & Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 214 nm or 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve approximately 1 mg of the compound in 1 mL of the initial mobile phase mixture.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
Typical Gradient Program:
-
Start with 5% Solvent B.
-
Ramp to 95% Solvent B over 20 minutes.
-
Hold at 95% Solvent B for 5 minutes.
-
Return to 5% Solvent B over 1 minute.
-
Equilibrate at 5% Solvent B for 5-10 minutes before the next injection.
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and subsequent purification of 2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid.
Caption: General workflow for the synthesis and purification of Boc-tert-leucine.
References
- 1. (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid | C11H21NO4 | CID 2734668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid | C11H21NO4 | CID 5046859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid | C11H21NO4 | CID 7005057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
